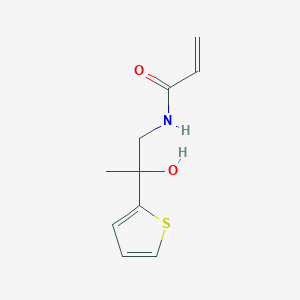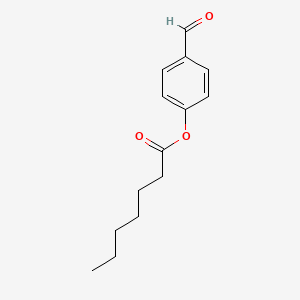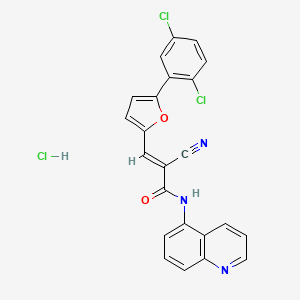
N-(2-Hydroxy-2-thiophen-2-ylpropyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxy-2-thiophen-2-ylpropyl)prop-2-enamide is a chemical compound with the molecular formula C10H11NO2S It features a thiophene ring, which is a sulfur-containing heterocycle, and an amide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-2-thiophen-2-ylpropyl)prop-2-enamide typically involves the reaction of thiophene derivatives with appropriate amide precursors. One common method is the reaction of 2-thiophenecarboxaldehyde with an amine, followed by the addition of acryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Hydroxy-2-thiophen-2-ylpropyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-(2-Hydroxy-2-thiophen-2-ylpropyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its functional groups.
Mecanismo De Acción
The mechanism of action of N-(2-Hydroxy-2-thiophen-2-ylpropyl)prop-2-enamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The thiophene ring and amide group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s activity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Hydroxypropyl)-2-methyl-prop-2-enamide
- N-Hydroxyethyl acrylamide
- Poly(N-(2-hydroxypropyl)methacrylamide)
Uniqueness
N-(2-Hydroxy-2-thiophen-2-ylpropyl)prop-2-enamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of materials with specific electronic or biological properties.
Propiedades
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-3-9(12)11-7-10(2,13)8-5-4-6-14-8/h3-6,13H,1,7H2,2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLOSUBMAIFCHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=C)(C1=CC=CS1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-nitro-2-[(4-phenylpiperazin-1-yl)methyl]benzoate](/img/structure/B2399387.png)
![5-(2-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2399388.png)
![3-(2-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}-2-oxoethyl)-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B2399390.png)



![Ethyl 4-[2-(5-methoxy-1-oxoisoquinolin-2-yl)acetyl]piperazine-1-carboxylate](/img/structure/B2399395.png)

![2-[(3-Methylphenyl)methyl]-octahydrocyclopenta[c]pyrrole](/img/structure/B2399401.png)
![N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2399402.png)
![(Z)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2399403.png)

